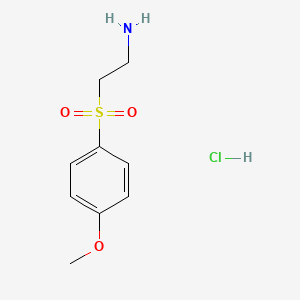

2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride

Description

2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride is an organic compound featuring a benzenesulfonyl group substituted with a methoxy group at the para position, linked to an ethylamine backbone via a sulfonyl group. The hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.ClH/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPJPPQOYXJVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Ethylamine

The core reaction is the sulfonylation of ethylamine with 4-methoxybenzenesulfonyl chloride:

- Reagents: 4-methoxybenzenesulfonyl chloride and ethylamine.

- Solvent: Commonly anhydrous solvents such as dichloromethane or chloroform are used to dissolve reactants.

- Conditions: The reaction is performed at low to moderate temperatures (0–25 °C) to control reaction rate and avoid side reactions.

- Base: A base such as triethylamine or sodium carbonate is often added to neutralize the hydrochloric acid generated during the reaction.

This step yields the free base form of 2-(4-methoxy-benzenesulfonyl)-ethylamine.

Formation of Hydrochloride Salt

- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ethyl acetate, or ether) to form the hydrochloride salt.

- The salt precipitates out due to its lower solubility and is isolated by filtration.

- Washing with cold solvent and drying under vacuum ensures purity.

Alternative Synthetic Routes

Research and patents describe alternative synthetic approaches involving:

Stepwise synthesis starting from 4-methoxybenzaldehyde: This involves condensation with nitromethane and ammonium acetate to form 4-methoxy-β-nitrostyrene, followed by reduction to 4-methoxy-β-phenylethylamine, which can be sulfonylated to yield the target compound. Zinc powder activated with hydrochloric acid is used as a reducing agent, providing high yields and purity.

Chlorosulfonation of ethylamine derivatives: Some methods involve chlorosulfonation of ethylamine derivatives or acetylated intermediates followed by ammonolysis and hydrolysis steps to introduce the sulfonyl group, followed by purification and crystallization.

Asymmetric synthesis approaches: For chiral variants, asymmetric hydroboration and amination of vinylbenzene derivatives have been reported, though these are more complex and aimed at enantiomerically pure products.

Experimental Data and Reaction Conditions

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.

- Drying under vacuum at moderate temperatures ensures removal of residual solvents.

- Characterization typically involves melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.

Advantages and Considerations

- The use of zinc powder activated by hydrochloric acid for reduction provides a cost-effective and efficient method with high yield and purity.

- Controlling reaction temperatures and pH during sulfonylation and salt formation steps is critical to minimize by-products and ensure high-quality product.

- The multi-step synthetic routes allow flexibility depending on available starting materials and desired purity.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of sulfonic acids.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride exhibit significant anticancer activity. For example, derivatives of benzenesulfonamides have been shown to inhibit carbonic anhydrase IX, which is overexpressed in several types of cancer, including breast cancer. In vitro tests demonstrated that certain derivatives could induce apoptosis in cancer cells, notably the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values ranging from 1.52 to 6.31 μM .

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Research indicates that similar sulfonamide derivatives can inhibit bacterial growth effectively. For instance, specific analogues demonstrated over 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL . This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Pharmacokinetic Studies

Pharmacokinetic properties are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable profiles for certain derivatives, suggesting their viability as drug candidates . These studies help in optimizing the chemical structure for enhanced bioavailability and reduced toxicity.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in RSC Advances detailed the synthesis of various benzenesulfonamide derivatives and their evaluation against cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Antibacterial Evaluation : Another research effort focused on the antibacterial properties of sulfonamide derivatives against common pathogens. Results showed significant inhibition rates against multiple bacterial strains, highlighting their potential role in developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to structurally related ethylamine hydrochlorides with varying substituents (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Sulfonyl vs. Sulfonyl Fluoride : AEBSF (sulfonyl fluoride) is highly reactive due to the fluorine group, making it a potent enzyme inhibitor , whereas the methoxybenzenesulfonyl group in the target compound may confer stability and pesticidal activity .

- Methoxy vs.

- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group () introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the methoxy group .

Physicochemical Properties and Stability

Biological Activity

2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C10H14ClN O3S

- CAS Number : 1093405-08-3

- Molecular Weight : 253.74 g/mol

The compound features a benzenesulfonyl group attached to an ethylamine moiety, which is critical for its biological activity. The methoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis. In vitro studies have revealed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency compared to other isoforms like CA II .

- Apoptosis Induction : In cancer cell lines such as MDA-MB-231, the compound significantly increased the percentage of annexin V-FITC positive cells, indicating its potential to induce apoptosis through the activation of intrinsic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving tubulin polymerization inhibition, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of established antitubulin agents, which are effective in treating various cancers .

- Case Study : A study evaluated the effects of this compound on prostate cancer xenografts in mice, showing a significant reduction in tumor volume compared to controls. The treatment led to a T/C (tumor/control) ratio improvement, indicating its efficacy as a potential therapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL. The anti-biofilm activity was notable, with inhibition rates reaching over 79% against K. pneumoniae .

Comparative Analysis

A comparison of the biological activities of this compound with similar sulfonamide compounds reveals distinct advantages:

| Compound | IC50 (CA IX) | Apoptosis Induction | Antimicrobial Activity |

|---|---|---|---|

| Compound A | 15 nM | Moderate | High |

| Compound B | 20 nM | High | Moderate |

| This compound | 10.93 nM | High | High |

Q & A

Q. Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Retention time ~8.2 min .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 246.1 (calculated for CHNOS) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 39.21%, H: 4.73%, N: 5.09%) .

Advanced: How can researchers address discrepancies in reported solubility data across solvent systems (e.g., water vs. DMSO)?

Methodological Answer :

Discrepancies often arise from polymorphic forms or hydration states. To resolve:

Controlled Solubility Studies : Prepare saturated solutions in triplicate at 25°C. Filter and quantify via gravimetric analysis or UV-Vis calibration curves.

PXRD : Compare X-ray diffraction patterns of residues to identify polymorphs .

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may artificially lower solubility .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Q. Methodological Answer :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

- Atmosphere : Use inert gas (N or Ar) to minimize oxidation of the sulfonyl group.

- Monitoring : Perform HPLC every 6 months to check purity; discard if degradation exceeds 5% .

Advanced: What strategies can differentiate the compound’s direct biological activity from metabolite interference in cellular assays?

Q. Methodological Answer :

Metabolic Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS .

Radiolabeling : Synthesize a C-labeled analog to track parent compound vs. metabolites in cellular uptake studies.

Knockout Models : Use CRISPR-edited cell lines lacking key metabolic enzymes (e.g., CYP3A4) to isolate direct effects .

Basic: How should researchers handle hazardous byproducts (e.g., sulfonic acid derivatives) generated during synthesis?

Q. Methodological Answer :

- Neutralization : Quench excess chlorosulfonic acid with ice-cold NaHCO solution.

- Waste Disposal : Collect sulfonic acid byproducts in labeled containers for incineration (follow EPA guidelines) .

- PPE : Use nitrile gloves, fume hoods, and face shields during synthesis .

Advanced: What computational tools are suitable for predicting the compound’s interaction with biological targets (e.g., GPCRs)?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to amine-binding GPCRs (e.g., serotonin receptors). Focus on sulfonyl-π interactions with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- SAR Studies : Synthesize analogs (e.g., varying methoxy position) and correlate docking scores with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.